ZnAF-1F (tetraTFA)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

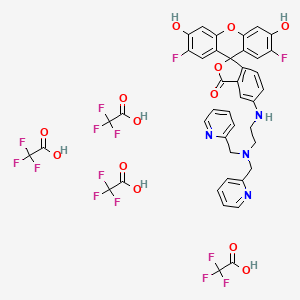

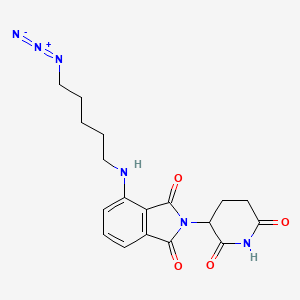

ZnAF-1F (tetraTFA) is a potent fluorophore with a dissociation constant (Kd) value of 2.2 nM. It is primarily used as a fluorescent probe for detecting zinc ions (Zn²⁺) within cells. The compound exhibits an excitation wavelength of 489 nm and an emission wavelength of 514 nm .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

ZnAF-1F (tetraTFA) is synthesized through a series of chemical reactions involving the attachment of fluorophores to zinc ion receptors. The synthetic route typically involves the use of fluorescein as the fluorophore due to its favorable excitation and emission properties. The reaction conditions often include neutral to slightly acidic environments to ensure the stability of the compound .

Industrial Production Methods

Industrial production of ZnAF-1F (tetraTFA) involves large-scale synthesis using automated chemical reactors. The process is optimized to maintain high purity levels (≥98%) and involves stringent quality control measures to ensure consistency and reliability of the product .

Análisis De Reacciones Químicas

Types of Reactions

ZnAF-1F (tetraTFA) primarily undergoes complexation reactions with zinc ions. It acts as a zinc sensor in neutral and slightly acidic conditions. The compound does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions .

Common Reagents and Conditions

The common reagents used in the synthesis and application of ZnAF-1F (tetraTFA) include fluorescein, zinc ion receptors, and various buffering agents such as HEPES. The reaction conditions are carefully controlled to maintain the integrity of the fluorophore and ensure accurate detection of zinc ions .

Major Products Formed

The major product formed from the reaction of ZnAF-1F (tetraTFA) with zinc ions is a fluorescent complex that emits light at 514 nm when excited at 489 nm. This fluorescence is used to detect and quantify the presence of zinc ions in biological samples .

Aplicaciones Científicas De Investigación

ZnAF-1F (tetraTFA) has a wide range of scientific research applications:

Chemistry: Used as a fluorescent probe to study zinc ion dynamics in various chemical reactions.

Biology: Employed in cellular imaging to detect and monitor zinc ion concentrations within cells.

Medicine: Utilized in medical research to investigate the role of zinc ions in various physiological and pathological processes.

Industry: Applied in the development of diagnostic tools and sensors for detecting zinc ions in environmental and industrial samples .

Mecanismo De Acción

ZnAF-1F (tetraTFA) functions by binding to zinc ions through its zinc ion receptors. This binding induces a conformational change in the fluorophore, resulting in an increase in fluorescence intensity. The molecular targets of ZnAF-1F (tetraTFA) are zinc ions, and the pathways involved include the complexation of zinc ions with the fluorophore, leading to the emission of light at 514 nm .

Comparación Con Compuestos Similares

ZnAF-1F (tetraTFA) is unique due to its high sensitivity and specificity for zinc ions. Similar compounds include:

ZnAF-1: Another fluorophore used for zinc ion detection, but with different excitation and emission properties.

ZnAF-2F: A derivative of ZnAF-1F with slightly different chemical properties and applications

ZnAF-1F (tetraTFA) stands out due to its high dissociation constant and its ability to function effectively in neutral and slightly acidic conditions, making it a valuable tool in various scientific research fields .

Propiedades

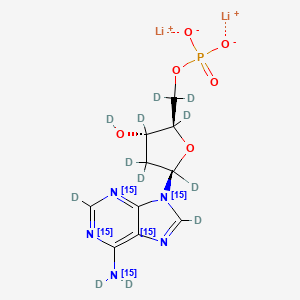

Fórmula molecular |

C42H30F14N4O13 |

|---|---|

Peso molecular |

1064.7 g/mol |

Nombre IUPAC |

6-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C34H26F2N4O5.4C2HF3O2/c35-27-14-25-31(16-29(27)41)44-32-17-30(42)28(36)15-26(32)34(25)24-8-7-20(13-23(24)33(43)45-34)39-11-12-40(18-21-5-1-3-9-37-21)19-22-6-2-4-10-38-22;4*3-2(4,5)1(6)7/h1-10,13-17,39,41-42H,11-12,18-19H2;4*(H,6,7) |

Clave InChI |

XUFXMIZKXMZEHS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=NC(=C1)CN(CCNC2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)F)O)O)F)OC3=O)CC7=CC=CC=N7.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;2,2,2-trifluoroacetic acid](/img/structure/B15135827.png)

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B15135828.png)

![N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide](/img/structure/B15135848.png)

![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)

![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)

![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)

![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)